5,6-Epoxyretinal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6,8-11,14-15H,7,12-13H2,1-5H3/b9-6+,14-10+,16-8+,17-11+ |
InChI Key |
PRYIAILXIVFMGU-JVSJJYLASA-N |
Isomeric SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
Synonyms |
5,6-epoxyretinal 5,6-epoxyretinal, (cis)-isome |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 5,6 Epoxyretinal
The synthesis of 5,6-Epoxyretinal and its derivatives is a significant area of research, driven by the need to understand the biological roles of retinoid epoxides and to develop tools for studying vision chemistry and metabolic pathways. Laboratory synthesis provides access to these compounds, which are often found in biological systems in only minute quantities.
Biosynthesis and Endogenous Formation Pathways of 5,6 Epoxyretinal
Enzymatic Processes in 5,6-Epoxyretinal Biosynthesis
The conversion of retinoids to their 5,6-epoxy forms is catalyzed by a specific set of enzymes, primarily belonging to the cytochrome P450 superfamily.
The key enzymes responsible for the epoxidation of the 5,6-double bond in the retinoid structure are primarily members of the cytochrome P450 (P450) family of monooxygenases. nih.govwjpsonline.com Research has identified a "retinoic acid 5,6-epoxidase" in rat kidney homogenates, which is located in the particulate fraction of the cell and exhibits properties similar to microsomal lipid peroxidases. nih.gov
While the direct epoxidation of retinal to this compound is part of the visual cycle, much of the detailed enzymatic research has focused on the epoxidation of retinoic acid. ontosight.ai Several human P450 isoforms have been shown to catalyze the 5,6-epoxidation of all-trans-retinoic acid. nih.gov These findings suggest that a range of P450 enzymes can act on retinoid substrates, leading to the formation of various oxidized metabolites, including the 5,6-epoxy derivatives. nih.gov
| Enzyme/Enzyme Family | Substrate(s) | Product(s) | Tissue/Organism | Reference |
|---|---|---|---|---|
| Cytochrome P450 2A6 (human) | all-trans-Retinoic Acid | 5,6-Epoxyretinoic Acid | Human | nih.gov |
| Cytochrome P450 2B6 (human) | all-trans-Retinoic Acid | 5,6-Epoxyretinoic Acid | Human | nih.gov |
| Cytochrome P450 3A4 (human) | all-trans-Retinoic Acid | 5,6-Epoxyretinoic Acid | Human | nih.gov |
| Cytochrome P450 3A5 (human) | all-trans-Retinoic Acid | 5,6-Epoxyretinoic Acid | Human | nih.gov |
| Retinoic acid 5,6-epoxidase | Retinoic Acid | 5,6-Epoxyretinoic Acid | Rat Kidney | nih.gov |
The enzymatic epoxidation of retinoids is dependent on specific cofactors. The retinoic acid epoxidase identified in rat kidney requires ATP, NADPH, and molecular oxygen to function. nih.gov Its activity is stimulated by the presence of ferrous iron (Fe²⁺) and is inhibited by other divalent cations like Mn²⁺, Zn²⁺, and Cu²⁺, as well as by EDTA and the antioxidant N,N'-diphenyl-para-phenylenediamine. nih.gov
This cofactor profile is consistent with the general mechanism of cytochrome P450 enzymes. nih.gov P450-catalyzed reactions are typically monooxygenase reactions where one atom of molecular oxygen is inserted into the substrate, and the other is reduced to water. uniprot.org This process requires a continuous supply of two electrons, which are provided by NADPH via the accessory protein NADPH-cytochrome P450 reductase. uniprot.orguniprot.org
| Type | Substance | Effect on Activity | Reference |
|---|---|---|---|
| Cofactor (Required) | ATP | Required | nih.gov |
| Cofactor (Required) | NADPH | Required | nih.gov |
| Cofactor (Required) | Oxygen (O₂) | Required | nih.gov |
| Stimulator | Fe²⁺ | Stimulates | nih.gov |
| Inhibitor | Mn²⁺ | Inhibits | nih.gov |
| Inhibitor | Zn²⁺ | Inhibits | nih.gov |
| Inhibitor | Cu²⁺ | Inhibits | nih.gov |
| Inhibitor | EDTA | Inhibits | nih.gov |
| Inhibitor | N,N'-diphenyl-para-phenylenediamine | Inhibits | nih.gov |
Identification and Characterization of Involved Enzymes (e.g., Epoxidases)
Precursors and Metabolic Intermediates in this compound Formation
This compound is formed from various retinoid precursors through defined metabolic pathways.
This compound is formed from all-trans-retinal (B13868) through enzymatic reactions, playing a role as an intermediate in the visual cycle. ontosight.ai The direct epoxidation of the 5,6-double bond of retinal has been demonstrated in chemical synthesis studies. jst.go.jpresearchgate.net Beyond retinal, other retinoids also serve as precursors to their corresponding 5,6-epoxy derivatives. For instance, all-trans-retinoic acid undergoes P450-mediated metabolism to form 5,6-epoxy-retinoic acid. wjpsonline.com Similarly, 5,6-epoxyretinol can be formed from the photooxidation of all-trans-retinol. diva-portal.orgsci-hub.se
The biosynthesis of epoxidated retinoids is integrated into the broader metabolic pathways of vitamin A. Retinol (B82714) serves as the primary precursor, which can be oxidized to retinal and then irreversibly to retinoic acid. nih.gov This all-trans-retinoic acid can then be acted upon by cytochrome P450 enzymes to form 5,6-epoxyretinoic acid. smpdb.ca This pathway has been confirmed in vivo, with 5,6-epoxyretinoic acid being identified as an endogenous metabolite of retinol in rat kidneys under physiological conditions. nih.gov
In addition to being a precursor to retinoic acid, retinol itself can be directly epoxidated. Studies have identified 5,6-epoxyretinol as a metabolite in various biological contexts. nih.govnih.gov For example, after administration of retinyl β-glucuronide to rats, about half of the resulting labeled vitamin A esters in the liver and intestine contained 5,6-epoxyretinol. portlandpress.com These findings indicate that epoxidation can occur at different stages of the retinoid metabolic cascade, involving retinol, retinal, and retinoic acid as substrates.
Conversion from All-trans-Retinal and Related Retinoids
Subcellular Localization and Compartmentalization of this compound Biosynthesis
The biosynthesis of this compound and related compounds occurs in specific subcellular compartments, ensuring metabolic efficiency and regulation. The enzymes responsible for retinoid epoxidation, particularly the cytochrome P450s, are primarily located in the endoplasmic reticulum. smpdb.ca Studies using subcellular fractionation of rat liver and kidney cells have confirmed this localization. The retinoic acid 5,6-epoxidase activity was found in the particulate (microsomal) fraction of kidney homogenates. nih.gov Similarly, acyl-CoA:retinol acyltransferase (ARAT), an enzyme involved in retinol storage, and other P450 enzymes that metabolize retinoids are associated with the endoplasmic reticulum. smpdb.canih.gov The conversion of retinol to retinaldehyde has also been shown to occur in liver microsomes, which are vesicles formed from fragments of the endoplasmic reticulum. nih.gov This compartmentalization within the endoplasmic reticulum of cells in tissues like the liver and kidney suggests a centralized system for the oxidative metabolism of retinoids, including the formation of 5,6-epoxy derivatives. nih.govsmpdb.canih.gov
Metabolism and Biotransformation of 5,6 Epoxyretinal in Biological Systems
Enzymatic Conversion Pathways of 5,6-Epoxyretinal
This compound serves as a substrate for various enzymes that modify its aldehyde group and stereochemistry, leading to a range of related metabolites.
In the visual cycle, this compound can undergo a reduction reaction to yield 5,6-epoxyretinol, also referred to as 5,6-epoxy-5,6-dihydroretinol. ontosight.ai This conversion is a critical step in the regeneration of visual pigments. ontosight.ai The enzymes responsible for the reduction of retinal to retinol (B82714) are broadly known as retinol dehydrogenases, which are part of the larger family of alcohol dehydrogenases. bio-rad.commdpi.com It is through analogous enzymatic action that this compound is converted to its corresponding alcohol form. This reduction is a reversible process, linking the aldehyde and alcohol forms of this epoxy-retinoid. mdpi.com 5,6-Epoxyretinol is also known as hepaxanthin (B1673062) and is considered an inactive carotenoid that can accumulate in the liver. medchemexpress.eu
Table 1: Enzymatic Reduction of this compound
| Substrate | Product | Probable Enzyme Class | Biological Context |
|---|
Following the established pathways of vitamin A metabolism, where retinal is oxidized to retinoic acid, this compound can be enzymatically oxidized to form 5,6-epoxyretinoic acid. mdpi.comkarger.com This reaction is generally catalyzed by retinal dehydrogenases. smpdb.ca The product, 5,6-epoxyretinoic acid, is recognized as a biologically active metabolite. acs.org It has been identified as an endogenous metabolite of retinol and all-trans-retinoic acid in various tissues, with the highest concentrations of the enzyme system responsible for its formation found in the kidney. acs.orgnih.govlipidmaps.org This enzyme system is dependent on molecular oxygen, magnesium ions, ATP, and NADPH. nih.gov The formation of 5,6-epoxyretinoic acid from all-trans-retinoic acid can also occur through the action of cytochrome P450 proteins in the endoplasmic reticulum. smpdb.ca
Table 2: Enzymatic Oxidation of this compound
| Substrate | Product | Probable Enzyme Class | Cofactors/Requirements |
|---|---|---|---|
| This compound | 5,6-Epoxyretinoic Acid | Retinal Dehydrogenase | NAD+ |
The metabolites of this compound can undergo various isomerization reactions. All-trans-5,6-epoxyretinoic acid, for instance, can be isomerized to 13-cis-5,6-epoxyretinoic acid, a transformation that can be induced by light exposure. sci-hub.se Chemically, 5,6-epoxides are known to be labile in the presence of acid, which can catalyze their isomerization to the more stable 5,8-furanoid epoxides. pageplace.dedss.go.th This shift from a 5,6-epoxide to a 5,8-epoxide is characterized by a noticeable change in the compound's UV absorption spectrum. dss.go.th
The stereochemistry of these epoxy-retinoids is complex, with multiple possible stereoisomers due to the chiral centers at the 5 and 6 positions of the epoxy ring. nih.govresearchgate.net The specific stereochemical configuration of these metabolites can significantly influence their biological activity and interaction with receptors. For example, all-trans-5,6-epoxyretinoic acid is an agonist for all isoforms of the retinoic acid receptor (RAR). lipidmaps.orgmedchemexpress.com
Oxidation Pathways to 5,6-Epoxyretinoic Acid
Interconversion with Other Retinoids and Retinoid Metabolites
The metabolism of this compound is not an isolated pathway but is deeply interconnected with the broader network of vitamin A metabolism, involving conversions to and from other key retinoid compounds.
This compound and its metabolites are situated within the complex web of vitamin A metabolism. nih.gov The parent compound, vitamin A (retinol), can be oxidized to retinal, which is a direct precursor to this compound through epoxidation. karger.comsci-hub.se Conversely, as discussed, this compound can be reduced back to 5,6-epoxyretinol or oxidized to 5,6-epoxyretinoic acid. ontosight.aimdpi.com
Furthermore, 5,6-epoxyretinoic acid has been identified as a natural, endogenous metabolite of all-trans-retinoic acid. nih.govlipidmaps.org This indicates a metabolic loop where retinoic acid can be epoxidized, and this epoxy metabolite can then potentially exert its own biological effects or be further metabolized. This interconnectedness highlights that 5,6-epoxyretinoids are not terminal products but are active participants in the dynamic metabolic grid of vitamin A. mdpi.com
Table 3: Key Interconversions in the Vitamin A and 5,6-Epoxyretinoid Network
| Precursor | Product | Transformation | Reference |
|---|---|---|---|
| Retinol | Retinal | Oxidation | mdpi.com |
| Retinal | Retinoic Acid | Oxidation | mdpi.com |
| Retinol | 5,6-Epoxyretinol | Epoxidation | sci-hub.se |
| This compound | 5,6-Epoxyretinol | Reduction | ontosight.ai |
| This compound | 5,6-Epoxyretinoic Acid | Oxidation | mdpi.comkarger.com |
An interesting metabolic fate for 5,6-epoxyretinoid metabolites is their conversion to retro-retinoids. Research has shown that a retro-retinoid compound can be formed biologically from the metabolite 5,6-epoxyretinol in cultured, spontaneously-transformed mouse fibroblasts (3T12 cells). nih.gov This biological conversion mirrors a chemical transformation where the acid hydrolysis of 5,6-epoxyretinylphosphate (B1237386) also yields a retro-retinoid structure. nih.gov These retro-retinoids possess a conjugated double-bond system that is shifted relative to the parent retinoid structure and may have distinct biological activities. karger.comnih.gov
Relationship to the Vitamin A Metabolic Network
Metabolic Fate of this compound in Non-Human Model Systems
The biotransformation of retinoids is a complex process involving multiple enzymatic pathways. While research on this compound specifically is limited, studies on closely related epoxy-retinoids and the parent compound, retinal, in non-human model systems provide significant insights into its likely metabolic fate. These models are crucial for elucidating the biochemical transformations that can occur in vitro and in vivo.
In vitro studies using cultured cell lines offer a controlled environment to investigate specific metabolic conversions of retinoids. Although direct metabolic studies on this compound are not extensively documented, research on related compounds in fibroblast and retinal cell models sheds light on potential pathways.
Fibroblasts possess the enzymatic machinery to metabolize various forms of vitamin A. A study utilizing spontaneously-transformed mouse fibroblasts (3T12 cells) demonstrated that these cells can metabolize 5,6-epoxyretinol, a closely related compound. The research showed that these fibroblasts converted 5,6-epoxyretinol into a retroretinoid, indicating that these cells can act on the epoxy-retinoid structure. nih.gov While this study did not use this compound, it is plausible that fibroblasts could similarly metabolize it, potentially through reduction to 5,6-epoxyretinol followed by further transformations. Another study noted that 5,6-epoxyretinoic acid was one of the most active retinoids in enhancing the adhesive properties of mouse fibroblast cells, suggesting cellular uptake and interaction, which are prerequisites for metabolism. nih.gov
Retinal cells are central to the metabolism of retinoids for the visual cycle. This compound is known to be an intermediate in the visual cycle, where it is formed from all-trans-retinal (B13868) and subsequently reduced to 5,6-epoxy-5,6-dihydroretinol. ontosight.ai This reduction is a critical step for the regeneration of visual pigments. Therefore, retinal cells inherently possess the enzymatic capacity, likely through retinol dehydrogenases, to act on the aldehyde group of this compound. The general metabolic pathways within the retina involve the reduction of retinal to retinol and its subsequent esterification or its oxidation to retinoic acid. It is conceivable that this compound could undergo similar reductive metabolism within these cells.
Table 1: In Vitro Metabolic Studies of Related Epoxy-Retinoids in Fibroblasts
| Cell Line | Compound Studied | Observed Metabolic Activity | Key Finding |
|---|---|---|---|
| Mouse Fibroblasts (3T12 cells) | 5,6-Epoxyretinol | Conversion to a retroretinoid | Demonstrates fibroblast capacity to metabolize the 5,6-epoxy structure. nih.gov |
| Mouse Fibroblasts (3T12 cells) | 5,6-Epoxyretinoic Acid | Enhanced cell adhesion | Suggests cellular uptake and biological interaction, a precursor to metabolism. nih.gov |
Animal models, particularly rats, have been instrumental in understanding the systemic metabolism of retinoids. The liver is the primary site for this metabolism. While direct in vivo studies on this compound are scarce, research on the closely related 5,6-epoxyretinoic acid in rats provides a strong model for its potential biotransformation.
A key study investigated the metabolic fate of 5,6-epoxyretinoic acid in vitamin A-deficient rats. nih.gov Following administration, the major metabolite identified in the small intestinal mucosa and liver was 5,6-epoxyretinoyl beta-glucuronide. nih.gov This finding was substantiated by ex vivo experiments where incubation of 5,6-epoxyretinoic acid with rat liver microsomes in the presence of uridine-5'-diphospho-glucuronic acid (UDPGA) also yielded the same glucuronide conjugate. nih.gov This demonstrates that a primary metabolic pathway for epoxy-retinoids in the rat is conjugation with glucuronic acid, a common detoxification process that increases water solubility and facilitates excretion. The study also noted that the metabolism of 5,6-epoxyretinoic acid was more rapid than that of retinoic acid itself. nih.gov
Further evidence for the in vivo relevance of epoxy-retinoids comes from a study where rats were administered retinyl β-glucuronide. Analysis of the tissues revealed that approximately 50% of the vitamin A esters in the liver and intestine consisted of 5,6-epoxyretinol. portlandpress.com This indicates that the 5,6-epoxide can be formed and is a significant component of the retinoid pool in these tissues under certain metabolic conditions.
Given that retinal is the direct precursor to retinoic acid, it is highly probable that this compound, if administered in vivo, would be rapidly oxidized to 5,6-epoxyretinoic acid and subsequently undergo glucuronidation in the liver.
Table 2: Ex Vivo and In Vivo Metabolic Findings for Epoxy-Retinoids in Rats
| Model | Compound Studied/Formed | Tissue(s) | Major Metabolite / Finding | Metabolic Pathway |
|---|---|---|---|---|
| In Vivo (Vitamin A-deficient rats) | 5,6-Epoxyretinoic Acid | Small intestinal mucosa, Liver | 5,6-Epoxyretinoyl beta-glucuronide | Glucuronidation nih.gov |
| Ex Vivo (Rat liver microsomes) | 5,6-Epoxyretinoic Acid | Liver | 5,6-Epoxyretinoyl beta-glucuronide | Glucuronidation nih.gov |
| In Vivo (Rats) | 5,6-Epoxyretinol (formed from retinyl β-glucuronide) | Liver, Intestine | Constituted ~50% of labeled vitamin A esters | Epoxidation/Esterification portlandpress.com |
Role of 5,6 Epoxyretinal in Visual System Biochemistry and Photoreception Non Clinical Focus
Participation in the Visual Cycle and Chromophore Regeneration
The visual cycle is a critical pathway that ensures a continuous supply of 11-cis-retinal (B22103) to the photoreceptor cells, allowing for sustained vision. arvojournals.org This cycle involves a series of transformations of retinal isomers, primarily occurring between the photoreceptor outer segments and the retinal pigment epithelium (RPE). arvojournals.orgphotobiology.info 5,6-Epoxyretinal is a derivative of retinal that functions as an important intermediate in this pathway. ontosight.ai
The regeneration of 11-cis-retinal is essential to replenish the visual pigment bleached by light. nih.gov The canonical visual cycle begins after light isomerizes 11-cis-retinal to all-trans-retinal (B13868), leading to its release from the opsin protein. arvojournals.org This all-trans-retinal is then transported to the RPE, where it undergoes a series of enzymatic conversions. photobiology.info
This compound is formed from all-trans-retinal through specific enzymatic reactions. ontosight.ai The cis-isomer of this compound is particularly implicated in the regeneration of 11-cis retinal, the chromophore required for rhodopsin formation. mdpi.comontosight.ai The pathway involves the reduction of this compound to form 5,6-epoxy-5,6-dihydroretinol, which can then be converted back to 11-cis-retinal. ontosight.ai This participation underscores the compound's integral role in maintaining the pool of light-sensitive chromophore necessary for vision. ontosight.ai
The primary function of the visual cycle is to provide the 11-cis-retinal necessary for the regeneration of rhodopsin and other cone opsins. arvojournals.org Rhodopsin, the visual pigment in rod cells, consists of the protein opsin covalently bound to 11-cis-retinal. arvojournals.org Light absorption triggers the conversion to the all-trans isomer, causing a conformational change in opsin that initiates the phototransduction cascade. arvojournals.org To regain light sensitivity, the resulting apo-protein, opsin, must recombine with a new molecule of 11-cis-retinal. nih.gov
By participating in the regeneration pathway of 11-cis-retinal, this compound directly influences the rate and efficiency of rhodopsin regeneration. ontosight.aimdpi.com Its formation and subsequent conversion are steps in the multi-enzyme process that recycles the chromophore. ontosight.ai Furthermore, research has shown that retinal analogs, including this compound, can directly interact with opsin to form pigment analogs, providing valuable tools for studying the structure and function of the visual pigments themselves. annualreviews.org
Involvement in 11-cis Retinal Regeneration Pathways
Molecular Interactions of this compound with Visual Proteins
The biological activity of this compound is defined by its interactions with the proteins of the visual system, most notably opsin. The epoxide group at the 5,6-position of its retinal backbone is a critical feature that governs its binding and subsequent effects. ontosight.ai
The binding pocket of opsin exhibits a degree of flexibility, allowing it to combine with not only the native 11-cis-retinal but also with a variety of retinal analogs. annualreviews.org This has been a crucial aspect of vision research, enabling scientists to probe the specific requirements of the chromophore binding site.
Studies have demonstrated that this compound can couple with opsin to form a visual pigment analog. annualreviews.org This binding occurs via a Schiff base linkage to a lysine (B10760008) residue within the opsin protein, similar to the native chromophore. annualreviews.org The ability of these analogs to form stable pigments provides insight into the steric and electronic constraints of the binding pocket. Research using different stereoisomers (enantiomers) of this compound to regenerate bacteriorhodopsin, a related microbial rhodopsin, has further elucidated the precise stereochemical requirements for pigment formation. acs.org
| Analog | Binds to Opsin to Form Pigment? | Reference |
|---|---|---|
| 11-cis-retinal | Yes (Native Chromophore) | annualreviews.org |
| 9-cis-retinal | Yes | annualreviews.org |
| all-trans-retinal | No | annualreviews.org |
| 13-cis-retinal | No | annualreviews.org |
| This compound | Yes | annualreviews.org |
| 5,6-Dihydroretinal | Yes | annualreviews.org |
| 14-Methylretinal | Yes | annualreviews.org |
| 9-Desmethylretinal | Yes | annualreviews.org |
The conversion of a light stimulus into a neuronal signal occurs through the phototransduction cascade. wikipedia.org This G-protein coupled signaling pathway is initiated by the light-induced conformational change of rhodopsin. frontiersin.org This activation of rhodopsin (to Metarhodopsin II) triggers the G-protein transducin, which in turn activates a phosphodiesterase (PDE). wikipedia.orgyoutube.com PDE hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), leading to the closure of cGMP-gated ion channels in the photoreceptor's outer membrane. nih.govresearchgate.net This closure reduces the influx of sodium and calcium ions, causing the cell to hyperpolarize, which is the electrical signal transmitted to downstream neurons. youtube.comwikipedia.org
When this compound binds to opsin, it forms a novel pigment. The functional properties of this adduct, such as its absorption maximum and the efficiency with which its photoactivated state can activate transducin, would directly impact the phototransduction cascade. While detailed studies on the specific signaling outcomes of this compound-opsin adducts in vertebrate photoreceptors are specialized, the formation of such an adduct integrates it into the cellular machinery of phototransduction. The regulation of this cascade involves complex feedback loops, including calcium-dependent modulation of guanylate cyclase and rhodopsin kinase activity, which would also act upon the signaling initiated by the photoactivation of a this compound-based pigment. frontiersin.orgnih.gov
The formation of adducts between opsin and retinal analogs like this compound has significant functional implications, primarily for research purposes. These artificial pigments serve as powerful probes to understand the mechanisms of wavelength regulation (the "opsin shift") and the protein-chromophore interactions that fine-tune the properties of visual pigments.
Studies with bacteriorhodopsin regenerated with enantiomers of this compound have provided detailed information on the photochemical and functional properties of these analog pigments. acs.orgacs.org Such studies analyze the absorption spectra, the kinetics of the photocycle, and the efficiency of processes like proton pumping (in bacteriorhodopsin's case). The presence of the bulky, polar epoxide group alters the electronic environment and conformation of the chromophore within the binding pocket. This can lead to shifts in the absorption maximum and changes in the stability and kinetics of the photo-intermediates compared to the native pigment. These findings help to map the specific amino acid residues in the opsin that interact with different parts of the retinal molecule, thereby contributing to a more complete model of visual pigment function.
| Analog Used for Regeneration | Key Research Focus | Observed Implication | Reference |
|---|---|---|---|
| Enantiomers of this compound | Photochemical and functional properties of bacteriorhodopsin analogs | Formation of stable pigments with distinct photochemical properties, allowing for probing of the binding site's stereochemical requirements. | acs.orgacs.org |
| 5,6-Dihydroretinal | Photochemical and functional properties | Formation of a bacteriorhodopsin analog that undergoes a photocycle, used to study the role of the β-ionone ring in the process. | acs.org |
Effects on Photoreceptor Cell Biology and Signaling Cascades
Stereoisomerism of this compound and its Biochemical Implications
Stereoisomerism refers to the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.org This difference in three-dimensional structure is critically important in biological systems, as enzymes and receptors are themselves chiral and can distinguish between different stereoisomers of a substrate or ligand. nih.gov Two major types of stereoisomers are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), which include cis-trans isomers. wikipedia.orgnih.gov
The different spatial arrangements of cis- and trans-isomers (also known as E/Z isomers) arise from restricted rotation around a double bond. wikipedia.org This results in distinct molecular shapes that can lead to significantly different interactions with biological targets like enzyme active sites or cellular receptors. nih.gov One isomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. nih.gov
In the context of retinoids, the trans configuration is often associated with specific biological activities. For instance, studies on the related compound, all-trans-5,6-epoxyretinoic acid, evaluated its ability to promote growth in vitamin A-deficient rats. The research found that this specific trans-isomer possessed biological activity, although it was only 0.5% as active as all-trans-retinoic acid in this particular assay. nih.gov This finding highlights that the trans stereoisomer of a 5,6-epoxyretinoid can interact with biological systems to produce a measurable effect, and implies that its cis-isomers would likely exhibit different activity profiles due to their distinct shapes.
The biological activity of a molecule is fundamentally dependent on its three-dimensional conformation. For a molecule like this compound to interact with a biological target, it must adopt a shape that is complementary to the binding site of that protein or enzyme. nih.gov This principle of molecular recognition is analogous to a key fitting into a lock.
Analytical Methodologies for 5,6 Epoxyretinal Research
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental tool in the analysis of retinoids, including 5,6-Epoxyretinal. It allows for the separation of complex mixtures into individual components, which is a critical step before identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of this compound and its metabolites. nih.govnih.gov Reversed-phase HPLC, in particular, has proven effective in separating a range of retinoid compounds with varying polarities. researchgate.net This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
The cis-trans geometrical isomers of this compound have been successfully separated and characterized using HPLC. nih.gov This is crucial as different isomers can exhibit distinct biological activities. For instance, research has described the spectral characterization of this compound isomers prepared by regioselective epoxidation of the parent retinal isomers. nih.gov The separation of these isomers was achieved through HPLC, which also facilitated the investigation of the photoisomerization behavior of all-trans-5,6-epoxyretinal. nih.gov
In studies involving metabolites, reversed-phase HPLC has been used to separate 5,6-epoxyretinol and 5,6-epoxyretinylphosphate (B1237386) from other retinoids. nih.gov A gradient elution system, where the composition of the mobile phase is changed over time, can be employed to effectively separate a wide array of retinoid compounds, from the more polar 4-oxo-retinoic acid to the non-polar retinyl stearate, including 5,6-epoxyretinol. researchgate.net
Table 1: HPLC Systems for Retinoid Separation
| Feature | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govresearchgate.net |
| Stationary Phase | Non-polar (e.g., C18) researchgate.net |
| Mobile Phase | Polar, often a mixture of solvents like water, acetonitrile (B52724), or methanol (B129727) with modifiers like formic acid. lcms.cz |
| Detection | UV-Vis Detector, Mass Spectrometer (MS) nih.govlcms.cz |
| Application | Separation of this compound isomers and other retinoids. nih.govresearchgate.net |
This table summarizes typical components and applications of HPLC systems used in retinoid research.
Gas Chromatography (GC) is another separation technique that can be applied to the analysis of volatile compounds. wikipedia.org For GC analysis, compounds must be thermally stable and volatile. While less common for intact retinoids due to their potential thermal instability, GC coupled with mass spectrometry (GC-MS) can be a valuable tool for the identification of certain retinoids and their derivatives. researchgate.net The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. wikipedia.org
Thin-Layer Chromatography (TLC) is a simpler, more rapid, and less expensive chromatographic technique used for the qualitative analysis and separation of compounds. savemyexams.comsavemyexams.com In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated onto a flat plate. savemyexams.comsavemyexams.com The sample is spotted onto the plate, which is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. savemyexams.comsavemyexams.com For retinoids, which are often colored or can be visualized under UV light, TLC provides a quick method to monitor reactions or check the purity of a sample. savemyexams.comepfl.ch
High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites
Spectroscopic Characterization Methods
Once separated, spectroscopic techniques are employed to identify and elucidate the structure of this compound and its related molecules.
Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for characterizing retinoids, as their conjugated polyene chain results in strong absorption in the UV-Vis region. nih.govscispace.com The wavelength of maximum absorption (λmax) is indicative of the extent of the conjugated system. For example, the UV absorption spectral characteristics of 5,6-epoxyretinol and 5,6-epoxyretinylphosphate have been studied, with the latter showing absorption maxima at 324, 310, and 296 nm in methanol. nih.gov The specific λmax values can help in the initial identification of these compounds. nih.gov
Table 2: UV-Vis Absorption Maxima for Selected Retinoids
| Compound | Solvent | Absorption Maxima (λmax) |
| 5,6-Epoxyretinylphosphate | Methanol | 324, 310, 296 nm nih.gov |
This table presents the reported UV-Vis absorption maxima for a derivative of this compound.
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. azooptics.com In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). azooptics.com The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. azooptics.com Mass spectral analysis was instrumental in identifying the retro-structure of a methoxyretrovitamin A1 methyl ether, which was formed from the acid hydrolysis of 5,6-epoxyretinylphosphate. nih.gov The fragmentation patterns of 5,6-epoxyretinol have also been studied to understand its structure. nih.gov When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a highly sensitive and specific method for both the identification and quantification of this compound and its metabolites in complex biological samples. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed elucidation of molecular structure. libretexts.orgazooptics.com It provides information about the chemical environment of individual atoms (specifically the nuclei) within a molecule. libretexts.org Both ¹H and ¹³C NMR are used to piece together the carbon-hydrogen framework. azooptics.com Parameters such as chemical shift, integration, and coupling constants offer a wealth of structural information. libretexts.orgorganicchemistrydata.org NMR spectroscopy has been used to confirm the formation of various isomers of this compound. spbu.ru The detailed analysis of NMR spectra allows for the unambiguous assignment of the stereochemistry of the molecule, which is critical for understanding its biological function.
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Advanced Quantitative Analysis Techniques for this compound in Biological Samples
The accurate quantification of this compound in complex biological samples is essential for understanding its physiological and pathological functions. mdpi.com High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of retinoids, including this compound. scielo.br
Modern HPLC methods for analyzing this compound typically employ reversed-phase columns, which separate compounds based on their hydrophobicity. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile or methanol, and water. Detection is commonly performed with a UV-Vis detector set to the absorption maximum of this compound.
For enhanced sensitivity and selectivity, especially with low-abundance compounds in biological samples, HPLC is often coupled with mass spectrometry (LC-MS). measurlabs.com This powerful combination allows for the precise identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern. mdpi.com LC-MS/MS, or tandem mass spectrometry, offers even greater specificity by monitoring specific precursor-to-product ion transitions. nih.gov
Sample preparation is a critical step in quantitative analysis. orientjchem.org This process typically involves the extraction of lipids, including retinoids, from the biological sample (e.g., retinal tissue, plasma) using organic solvents. This is often followed by saponification to hydrolyze retinyl esters and solid-phase extraction (SPE) to remove interfering substances before injection into the HPLC system. The use of an internal standard is crucial for accurate quantification, as it corrects for losses during extraction and analysis. cstti.comnih.gov
| Technique | Principle | Advantages | Common Applications |
| HPLC-UV | Separation by chromatography, detection by UV-Vis absorption. | Robust, cost-effective, widely available. | Routine quantification in less complex matrices. |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High selectivity and sensitivity, structural confirmation. measurlabs.com | Analysis of complex biological samples, metabolite identification. |
| LC-MS/MS | Separation by chromatography, detection by specific ion transitions. mdpi.com | Very high specificity and sensitivity, reduced matrix effects. nih.gov | Trace-level quantification in highly complex matrices. mdpi.com |
Structural and Conformational Studies of 5,6 Epoxyretinal and Its Protein Complexes
Advanced Structural Elucidation of 5,6-Epoxyretinal (Beyond Basic Identification)
Determining the precise three-dimensional arrangement of atoms in this compound and its complexes is crucial for a complete understanding of its function. Techniques like X-ray crystallography and cryo-electron microscopy offer powerful means to achieve this, moving beyond simple spectroscopic identification to provide detailed structural models.
X-ray crystallography is a premier technique for determining the atomic and molecular structure of a crystal. msu.edu For a molecule like this compound, this method can be applied to its crystalline derivatives to determine precise bond lengths, bond angles, and the preferred conformation of the molecule in the solid state.
While a dedicated crystal structure of an isolated this compound derivative is not extensively reported in publicly accessible literature, X-ray diffraction has been used to characterize its complexes with proteins. For instance, studies on bacteriorhodopsin, a light-driven proton pump, showed that when the native retinal chromophore is replaced with the (5S,6R)-5,6-epoxyretinal enantiomer, the resulting protein complex forms a hexagonal lattice, as confirmed by X-ray diffraction. spbu.ru In contrast, the complex with the (5R,6S)-enantiomer was paracrystalline. spbu.ru This demonstrates that the specific stereochemistry of the epoxide ring directly influences the long-range order and crystal packing of the protein-ligand complex.
A hypothetical crystallographic study on a derivative of this compound would yield a detailed set of structural parameters.
Interactive Data Table: Illustrative Crystallographic Data for a Retinoid Derivative This table represents the type of data obtained from an X-ray crystallography experiment. The values are illustrative.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10.2 Å, b=8.5 Å, c=20.4 Å, β=95.1° |
| Bond Length (C5-C6) | The distance between the carbon atoms of the former double bond. | ~1.47 Å |
| Bond Length (C5-O) | The distance between carbon 5 and the epoxide oxygen. | ~1.44 Å |
| Bond Angle (C4-C5-C6) | The angle defining the geometry around the epoxide ring. | ~118° |
| Torsion Angle (C6-C7-C8-C9) | The dihedral angle describing the twist of the polyene chain. | ~175° (near planar) |
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are challenging to crystallize. researchgate.netresearchgate.netkpfu.ru The method involves flash-freezing biological samples in vitreous ice, preserving them in a near-native state, and imaging them with an electron microscope. researchgate.net Computational reconstruction from thousands of 2D images then yields a 3D model. researchgate.net
There are no specific published cryo-EM structures of this compound in complex with visual proteins like rhodopsin. However, the technique has been successfully used to determine high-resolution structures of bacteriorhodopsin and other rhodopsins. spbu.ruopenreadings.eu Given its power, cryo-EM is an ideal candidate for investigating how this compound binds within the pocket of opsin proteins. Such a study could reveal:
The precise orientation and conformation of this compound within the binding pocket.
Specific hydrogen bonds and van der Waals interactions between the epoxyretinal and amino acid residues.
Protein conformational changes induced by the binding of this specific analog compared to the native 11-cis-retinal (B22103).
This information is critical for understanding why this compound can or cannot activate visual pigments and how its structure influences the stability of the protein complex.
X-ray Crystallography of this compound Derivatives
Computational and Theoretical Chemistry Approaches
Computational chemistry provides a powerful complement to experimental techniques, allowing for the investigation of molecular properties, interactions, and dynamics that can be difficult to observe directly.
Hybrid QM/MM methods are particularly well-suited for studying ligands bound to large biological systems like proteins. In this approach, the electronically active region (e.g., the this compound chromophore) is treated with accurate but computationally expensive quantum mechanics, while the larger protein environment is treated with more efficient classical molecular mechanics. researchgate.netnih.gov
This methodology has been applied to study the spectral properties of proteorhodopsin from E. sibiricum (ESRh) when its native retinal is replaced by analogs, including 5,6-dihydro-5,6-epoxyretinal. researchgate.net By performing QM/MM calculations, researchers can predict how the protein environment influences the electronic structure of the chromophore, which in turn determines its light-absorption characteristics (i.e., its color). These calculations are essential for interpreting experimental spectra and understanding the mechanisms of spectral tuning. nih.govacs.org
| QM/MM Interface | The boundary between the QM and MM regions. | Covalent bonds are treated with special link atoms. | Ensures seamless integration of the two computational levels. |
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netacs.org It is a workhorse of computational chemistry for calculating the properties of molecules like this compound. researchgate.net DFT calculations can provide deep insights into the molecule's intrinsic chemical nature.
Key properties of this compound that can be determined using DFT include:
Optimized Geometry: The most stable 3D structure of the molecule in the gas phase or in a solvent model.
Electronic Properties: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and light absorption.
Molecular Electrostatic Potential (MEP): A map of charge distribution that identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.
Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm structural assignments.
Interactive Data Table: Properties of this compound Predicted by DFT This table outlines the types of electronic and structural data that can be generated through DFT calculations.
| Property | Description | Significance |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's electronic excitation properties and kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Helps identify reactive sites for nucleophilic or electrophilic attack. |
| Vibrational Modes | The characteristic frequencies at which the molecule's bonds stretch and bend. | Corresponds to peaks in IR and Raman spectra, providing a structural fingerprint. |
Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. This technique is invaluable for studying the dynamic interactions between this compound and a host protein. Studies have referenced the use of bacteriorhodopsin analogues regenerated with enantiomers of this compound, which are prime systems for MD investigation. researchgate.net
By placing a model of the this compound-protein complex in a simulated physiological environment (water and a lipid membrane), MD simulations can explore:
The conformational flexibility of the ligand within the binding site.
The stability of key hydrogen bonds and non-covalent contacts over time.
The role of water molecules in mediating protein-ligand interactions.
The structural response of the protein to the presence of the modified chromophore.
These simulations can bridge the gap between static structural data and the dynamic functional behavior of the complex. spbu.ru
Density Functional Theory (DFT) Studies of Electronic Structure
Conformational Dynamics and Protein Binding Mechanisms
The conformation of a retinal analogue is a key determinant of its ability to bind to opsin and form a functional visual pigment. The introduction of the bulky and rigid epoxide group in this compound significantly influences its three-dimensional structure compared to the native 11-cis-retinal.
While detailed crystallographic or NMR data providing specific bond angles and lengths for this compound within the opsin binding pocket are not extensively available in the public domain, studies on analogous retinal derivatives and bacteriorhodopsin complexes offer valuable insights.
Upon binding to bacterio-opsin, a protein analogous to opsin, retinal analogues undergo significant conformational changes. For instance, native retinal is forced from a twisted 6-s-cis conformation in solution to a more planar 6-s-trans conformation within the protein's binding site. upc.edu This induced fit is crucial for the proper functioning of the resulting pigment.
In the case of this compound, its enantiomers have been shown to form analogues with bacteriorhodopsin, but with distinct properties. The (5S,6R)-5,6-epoxyretinal enantiomer forms a complex that yields a hexagonal crystal lattice, similar to the native pigment, while the (5R,6S)-enantiomer results in a paracrystalline structure, akin to the apoprotein (bacterio-opsin) itself. msu.edu This suggests that the stereochemistry of the epoxide ring critically dictates the final conformation of the protein-ligand complex.
Spectroscopic data from these bacteriorhodopsin analogues provide indirect evidence of the conformational environment of the bound this compound.
Table 1: Spectroscopic Properties of Bacteriorhodopsin Analogues with this compound Enantiomers
| Enantiomer of this compound | Absorption Maximum (λmax) | Circular Dichroism (CD) Spectrum | Crystal Lattice |
|---|---|---|---|
| (5S,6R) | 485 nm | Bisignate: 460 nm (+), 520 nm (-) | Hexagonal |
| (5R,6S) | 445 nm | Not specified | Paracrystalline |
Data sourced from studies on bacteriorhodopsin analogues. msu.edu
The significant difference in the absorption maxima (opsin shift) and the nature of the crystal lattice formed by the two enantiomers underscore the profound impact of the epoxide ring's stereochemistry on the chromophore's electronic environment and its interaction with the protein. msu.eduacs.org The specific conformation adopted by each enantiomer within the binding pocket is responsible for these observed differences.
The conformation of this compound is central to its role in the visual cycle. As an intermediate, its specific three-dimensional structure is recognized by enzymes involved in the regeneration of rhodopsin. ontosight.ai The epoxide group is a critical feature for these molecular recognition processes. ontosight.ai
The ability of a retinal analogue to form a stable and functional pigment is highly dependent on its conformation. For native rhodopsin, the 11-cis configuration of retinal is essential for its light-sensitive function. Upon absorption of a photon, it isomerizes to the all-trans form, triggering a cascade of conformational changes in the opsin protein that leads to signal transduction. nih.gov
While this compound itself is an intermediate and not the primary light-sensing chromophore in vertebrate vision, the study of its interaction with opsin and related proteins provides valuable information about the stringency of the retinal binding pocket. The fact that only one enantiomer of this compound can induce a native-like crystal structure in bacteriorhodopsin highlights the precise steric and electronic requirements of the binding site. msu.edu
The conformation of the β-ionone ring and the attached polyene chain of retinal analogues dictates the stability and spectral properties of the resulting visual pigment. jst.go.jp Any modification, such as the introduction of the 5,6-epoxy group, will alter the conformational landscape and, consequently, the functional properties of the pigment. The planarity of the polyene chain and the torsion around the C6-C7 single bond are particularly important for the opsin shift. annualreviews.org The rigid nature of the epoxide ring in this compound would significantly constrain the rotation around the C6-C7 bond, thereby influencing the spectral properties of any pigment it forms.
Comparative Biochemistry and Evolutionary Aspects of 5,6 Epoxyretinal
Occurrence and Metabolism of 5,6-Epoxyretinal Across Diverse Organisms
This compound is a derivative of retinal, a critical molecule in the visual cycle of many organisms. Its occurrence is tied to the metabolism of retinoids, which are vitamin A derivatives essential for vision and various other biological processes in vertebrates. oup.comnih.gov The formation of this compound involves the epoxidation of the 5,6-double bond of the retinal molecule. This chemical modification is a key step in certain metabolic pathways.
In the context of the visual cycle, this compound is recognized as an intermediate. It is formed from all-trans-retinal (B13868) through a series of enzymatic reactions. ontosight.ai Following its formation, it can be reduced to 5,6-epoxy-5,6-dihydroretinol, which can then be converted back to 11-cis-retinal (B22103), the chromophore that binds to opsin to form rhodopsin. ontosight.ai This cycle is fundamental for maintaining the light sensitivity of photoreceptor cells. ontosight.ai
The metabolism of retinoids, including the potential for epoxidation, has been observed across a range of vertebrates. For instance, studies on North American ranid (frog) species, such as Rana sylvatica, R. pipiens, and R. clamitans, have demonstrated their capacity to rapidly metabolize all-trans-retinoic acid into various derivatives. oup.comnih.gov While these studies primarily identified metabolites like 4-oxo-all-trans-retinoic acid and 13-cis-retinoic acid, the presence of active retinoid metabolic pathways in these amphibians suggests the potential for the formation of other modified retinoids like epoxides. oup.comnih.gov Similarly, research in fish, such as trout, has highlighted the ovary as a significant site for retinoid and carotenoid metabolism, indicating a high demand for these compounds during oocyte development. oup.com The expression of genes associated with the retinoid pathway in fish ovaries underscores the importance of local retinoid synthesis and modification. oup.com
While direct evidence for the widespread occurrence of this compound in invertebrates is less documented, the fundamental components of retinoid metabolism are present in many invertebrate lineages. researchgate.net The metabolism of carotenoids, the precursors to retinoids, can lead to various oxidized products, including epoxides. researchgate.net In insects, the fat body is a central organ for intermediary metabolism, including lipids and carbohydrates, and plays a role analogous to the vertebrate liver in many respects. nih.gov This organ is crucial for processing nutrients and synthesizing essential molecules, and it is plausible that retinoid modifications, including epoxidation, could occur here.
The enzymes responsible for such epoxidation reactions often belong to the cytochrome P450 (CYP) family of enzymes. frontiersin.orgthno.org These enzymes are involved in the metabolism of a wide range of compounds, including fatty acids, and have been identified in the retina. frontiersin.orgjci.org The subsequent metabolism of epoxides is often carried out by soluble epoxide hydrolase (sEH). jci.orgnih.govmerckmillipore.com The presence and activity of these enzyme families across different animal phyla suggest a conserved biochemical mechanism for epoxidation.
| Organism Group | Retinoid Metabolism | Evidence for Epoxidation | Key Metabolic Tissues |
| Vertebrates | |||
| Mammals | Well-characterized visual cycle involving retinol (B82714), retinal, and retinoic acid. wikipedia.org | Formation of this compound from all-trans-retinal is a known step in the visual cycle. ontosight.ai Cytochrome P450 and soluble epoxide hydrolase are present in the retina. frontiersin.orgjci.org | Retina, Liver wikipedia.org |
| Amphibians (Ranids) | Rapid metabolism of all-trans-retinoic acid to various derivatives. oup.comnih.gov | Inferred based on active retinoid metabolic pathways. | Tadpole tissues oup.comnih.gov |
| Fish (Trout) | Active retinoid and carotenoid metabolism, particularly in the ovary. oup.com | Inferred based on the expression of retinoid pathway genes and the general potential for carotenoid oxidation to form epoxides. oup.comresearchgate.net | Ovary, Liver oup.com |
| Invertebrates | |||
| Insects | Presence of retinoid pathways and utilization of retinal for vision. scholarpedia.org | Inferred based on the presence of carotenoid metabolism which can produce epoxides. researchgate.net | Fat body nih.gov |
Evolutionary Conservation of Epoxidation Pathways in Vision and Retinoid Signaling
The enzymatic pathways involved in retinoid metabolism show a remarkable degree of evolutionary conservation across the animal kingdom. nih.govscienceopen.com This conservation extends from the enzymes that synthesize and degrade retinoids to the nuclear receptors that mediate their effects on gene expression. nih.govresearchgate.net The process of epoxidation, as a specific modification of retinoids, is likely part of this ancient and conserved biochemical toolkit.
The core components of retinoid signaling are present not only in vertebrates but also in invertebrates, suggesting their origin in a common ancestor of all bilaterians. researchgate.net Key enzymes in the conversion of retinol to retinoic acid, such as retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs), have homologs in invertebrates like the sea squirt (Ciona intestinalis) and the green sea urchin (Lytechinus variegatus). nih.gov The presence of these enzymes indicates that the fundamental machinery for modifying retinoids was established early in animal evolution.
The enzymes often responsible for epoxidation reactions are the cytochrome P450 (CYP) monooxygenases. frontiersin.orgthno.org The CYP superfamily is ancient and has diversified extensively in virtually all forms of life, playing crucial roles in the metabolism of both endogenous and exogenous compounds. The conservation of CYP enzymes across different phyla provides a strong basis for the evolutionary conservation of epoxidation capabilities.
In vertebrates, the retinoid signaling pathway is critical for development, and its components, including the Retinoid X Receptors (RXRs), are highly conserved among mammals, amphibians, and fish. nih.gov The intricate regulation of retinoic acid levels, which is essential for proper embryonic patterning, involves both synthesis and degradation pathways. The modification of retinoids, including epoxidation, could represent a mechanism for fine-tuning the local concentrations and activities of these signaling molecules.
While the direct evolutionary lineage of the specific enzyme responsible for producing this compound from retinal is not fully elucidated, the conservation of the broader retinoid metabolic network suggests that this capability has been maintained through evolution. The presence of biologically active retinoid pathways in invertebrates, even with some differences from vertebrates, supports the idea that the enzymatic repertoire for retinoid modification is an ancient feature. researchgate.net
| Pathway Component | Function | Evolutionary Conservation |
| Retinol Dehydrogenases (RDHs) | Oxidation of retinol to retinal. nih.gov | Homologs found in vertebrates and invertebrates, indicating an ancient origin. nih.govscienceopen.com |
| Retinaldehyde Dehydrogenases (RALDHs) | Irreversible oxidation of retinal to retinoic acid. nih.gov | Conserved across bilaterians. nih.gov |
| Cytochrome P450 (CYP) Enzymes | Catalyze a wide range of oxidation reactions, including epoxidation. frontiersin.orgthno.org | Ancient and highly diversified enzyme superfamily present in all major animal phyla. |
| Retinoid X Receptors (RXRs) | Nuclear receptors that mediate the transcriptional effects of 9-cis-retinoic acid. e-dmj.org | Highly conserved among vertebrates. nih.gov |
Comparative Functional Roles of this compound in Non-Mammalian Visual Systems
The visual systems of non-mammalian animals, particularly invertebrates like insects, exhibit a wide range of adaptations. A key distinction lies in the type of photoreceptor cells: vertebrates primarily use ciliary photoreceptors (rods and cones), while many invertebrates, including insects, utilize microvillar or rhabdomeric photoreceptors. wikipedia.orgnih.gov This fundamental difference in photoreceptor structure is associated with distinct phototransduction cascades.
In vertebrate photoreceptors, light absorption leads to hyperpolarization of the cell membrane. wikipedia.org In contrast, in the rhabdomeric photoreceptors of insects, light stimulation results in depolarization. scholarpedia.org Despite these differences in the electrical response, the initial step of vision in both groups involves the photoisomerization of a retinal-based chromophore.
The role of this compound as an intermediate in the regeneration of the visual pigment is a potentially conserved function across different visual systems. ontosight.ai In any visual system that relies on the regeneration of 11-cis-retinal to replenish the visual pigment, intermediates in this pathway are crucial. In insects, the visual cycle can be very rapid to support the high temporal resolution needed for flight and tracking moving objects. nih.gov Some insects are known to have a "neural superposition" eye, a sophisticated system that enhances light-gathering ability. nih.gov
While the canonical visual cycle involving the retinal pigment epithelium (RPE) is well-described for vertebrates, insects have different mechanisms for chromophore regeneration. jci.org In some insects, there is evidence for a light-dependent regeneration pathway within the photoreceptor itself, where the all-trans-retinal is converted back to 11-cis-retinal. The formation of this compound could be a step in an enzymatic regeneration pathway that operates in parallel to or in place of a purely light-driven one, ensuring a constant supply of the visual chromophore.
The compound eyes of insects are composed of numerous individual units called ommatidia. nih.govyoutube.com Nocturnal insects, in particular, have evolved remarkable visual capacities to see in dim light, which involves adaptations at both the optical and neural levels to enhance the signal-to-noise ratio. nih.gov The efficient regeneration of the visual pigment is paramount in such conditions. A metabolic pathway involving intermediates like this compound could contribute to this efficiency by providing a controlled, enzymatic route for chromophore recycling.
| Feature | Vertebrate (Mammalian) Visual System | Non-Mammalian (Insect) Visual System | Potential Role of this compound |
| Photoreceptor Type | Ciliary (rods and cones) wikipedia.orgutah.edu | Rhabdomeric (microvillar) wikipedia.orgnih.gov | Intermediate in a pathway common to both or specific to one type. |
| Light Response | Hyperpolarization wikipedia.org | Depolarization scholarpedia.org | Function in the biochemical regeneration of the chromophore, independent of the electrical response. |
| Visual Cycle | Involves retinal pigment epithelium (RPE) for chromophore regeneration. jci.org | Can involve light-dependent regeneration within the photoreceptor; enzymatic pathways also exist. | Could be a key intermediate in the enzymatic regeneration pathway in insects. |
| Visual Pigment | Rhodopsin (opsin + 11-cis-retinal) utah.edu | Rhodopsin (opsin + 11-cis-retinal) nih.gov | Essential for the regeneration of 11-cis-retinal to form functional rhodopsin. ontosight.ai |
Future Directions in 5,6 Epoxyretinal Research
Elucidation of Novel Enzymatic Pathways Involving 5,6-Epoxyretinal
The enzymatic landscape governing the formation and degradation of this compound is not fully mapped. While the conversion of all-trans-retinal (B13868) to this compound is a known step in the visual cycle, the specific enzymes catalyzing this and subsequent reactions require further characterization. ontosight.ai An enzyme system responsible for producing 5,6-epoxyretinoic acid from all-trans-retinoic acid has been identified, with the highest concentrations found in the kidney. nih.gov This system is dependent on molecular oxygen, magnesium ions, ATP, and NADPH and is present in both mitochondrial and microsomal fractions. nih.gov
Future research will likely focus on identifying and characterizing novel enzymes involved in this compound metabolism. This includes enzymes responsible for its formation from various retinal isomers and its conversion to other downstream metabolites. The discovery of new enzymatic pathways could reveal previously unknown regulatory mechanisms within the visual cycle and other biological processes. researchgate.netnih.govbeilstein-institut.de Techniques such as enzyme engineering and computational pathway prediction could be instrumental in uncovering these novel pathways. researchgate.netnih.gov
Application of Advanced Multi-Omics Approaches to this compound Metabolism
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling the complexities of this compound metabolism. frontlinegenomics.comarcjournals.org By combining these datasets, researchers can build a more comprehensive picture of how genetic variations, gene expression patterns, and protein levels influence the metabolic fate of this compound. nih.govmdpi.com
Metabolomics, the large-scale study of small molecules, is particularly well-suited for investigating the dynamic changes in retinoid profiles, including this compound and its related metabolites. nih.govmetabolon.comresearchgate.net Untargeted metabolomics can help identify all measurable metabolites in a biological sample, potentially revealing novel downstream products of this compound. nih.gov Targeted metabolomics can then be used to quantify specific retinoids with high precision. nih.gov Web-based platforms like MetaboAnalyst provide tools for the statistical analysis and functional interpretation of metabolomics data. metaboanalyst.ca
Integrating metabolomics with other omics data can help to link changes in metabolite levels to specific genes and proteins, providing insights into the regulatory networks that control this compound metabolism. nih.gov This multi-omics approach will be crucial for understanding how perturbations in these pathways may contribute to disease states. nih.gov
Development of Sophisticated In Vitro and In Vivo Models for this compound Studies
To accurately study the biology of this compound, robust and relevant model systems are essential. While animal models, particularly mice and rats, have been instrumental in preclinical research, there is a growing need for more sophisticated models that better recapitulate human physiology. mdpi.comlek.com
In Vitro Models: Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer a more physiologically relevant environment compared to traditional 2D cell cultures. lek.comnih.gov For retinal research, 3D retinal organoids that mimic the layered structure of the retina are being developed. nih.gov These models can be used for high-throughput screening of compounds that modulate this compound metabolism and for studying the compound's effects on retinal cell function. mdpi.com
In Vivo Models: Genetically engineered mouse models will continue to be valuable for studying the in vivo roles of specific enzymes and pathways involved in this compound metabolism. meliordiscovery.comjci.org The development of "humanized" mice, which express human genes or have human cells or tissues, can provide a more accurate platform for predicting human responses. mdpi.com Furthermore, the use of non-human primates, due to their physiological similarity to humans, may be warranted for specific, complex studies. mdpi.com
The table below summarizes some of the key in vitro and in vivo models relevant to this compound research.
| Model Type | Description | Potential Applications in this compound Research |
| In Vitro | ||
| 2D Cell Cultures | Monolayers of retinal cells (e.g., ARPE-19). nih.gov | Initial screening of compounds affecting this compound metabolism. |
| 3D Retinal Organoids | Self-organizing structures that mimic the retinal architecture. nih.gov | Studying the role of this compound in retinal development and disease in a more complex setting. |
| Organ-on-a-Chip | Microfluidic devices that simulate organ-level physiology. | Investigating the transport and metabolism of this compound across retinal barriers. |
| In Vivo | ||
| Rodent Models (Mice, Rats) | Standard models for preclinical research. meliordiscovery.com | Investigating the systemic effects of altered this compound levels and the function of related enzymes. |
| Genetically Engineered Mice | Mice with specific genes knocked out or modified. jci.org | Elucidating the function of specific enzymes in the this compound metabolic pathway. |
| Humanized Mice | Mice containing functional human genes, cells, or tissues. mdpi.com | Providing a more predictive model for human responses to drugs targeting this compound pathways. |
| Non-Human Primates | Physiologically similar to humans. mdpi.com | Used for late-stage preclinical studies requiring a high degree of physiological relevance. |
Exploration of Undiscovered Biochemical Roles of this compound Beyond Vision
While the primary known function of this compound is within the visual cycle, it is plausible that this reactive epoxide has other biochemical roles throughout the body. ontosight.aiannualreviews.org The enzyme system that produces 5,6-epoxyretinoic acid is found in various tissues, including the kidney, intestine, liver, and spleen, suggesting functions beyond the eye. nih.gov
Future research should explore the potential involvement of this compound in cellular signaling pathways, gene regulation, and interactions with proteins outside of the visual cascade. Its structural similarity to other biologically active epoxides, such as the epoxyeicosatrienoic acids (EETs) which have roles in vasodilation, suggests potential analogous functions. nih.gov The ability of retinoids to influence gene expression through nuclear receptors also opens the possibility that this compound or its metabolites could act as signaling molecules. sci-hub.se
Methodological Advancements in the Synthesis and Analysis of this compound
Progress in understanding this compound is intrinsically linked to the ability to synthesize and accurately measure it.
Synthesis: The development of efficient and stereoselective synthetic methods is crucial for producing pure this compound for research purposes. A one-stage method for the simultaneous synthesis of 5,6-dihydro-5,6-epoxyretinal along with other retinal derivatives has been proposed. researchgate.net Further refinements in synthetic chemistry will enable the production of isotopically labeled versions of this compound, which are invaluable for metabolic tracing studies. acs.orgacs.org
Analysis: Sensitive and specific analytical techniques are required to detect and quantify the low levels of this compound present in biological samples. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating retinoids. sepscience.compdx.edu Coupling HPLC with mass spectrometry (MS) provides high sensitivity and structural information, making it a powerful tool for identifying and quantifying this compound and its metabolites. ekb.egresearchgate.netamericanpharmaceuticalreview.com Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, can provide detailed structural elucidation. ekb.eg
The table below outlines key analytical techniques for this compound research.
| Analytical Technique | Principle | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase. sepscience.com | Separation of this compound from other retinoids and metabolites in a complex mixture. cdc.gov |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. ekb.eg | Highly sensitive detection and quantification of this compound; structural elucidation through fragmentation patterns. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. ekb.eg | Analysis of derivatized, more volatile forms of this compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. researchgate.net | The gold standard for quantifying low-abundance molecules like this compound in biological matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed structural characterization of this compound and its isomers. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a sample. ekb.eg | Characterization of the electronic structure of this compound. |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing 5,6-Epoxyretinal in vitro?
Synthesis typically involves photooxidation of all-trans-retinal under controlled oxygen exposure. Key steps include:
- Photochemical oxidation : Use UV light (λ = 365 nm) in an oxygen-saturated solvent (e.g., methanol) to induce epoxy formation .
- Purification : High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ = 380 nm) ensures purity.
- Characterization : Confirm structure via -NMR (e.g., epoxy proton resonance at δ 4.2–4.5 ppm) and mass spectrometry (expected m/z = 328.4 for CHO) .
Q. How does this compound differ from other retinal derivatives in rhodopsin photobleaching mechanisms?
Unlike 11-cis-retinal (the native chromophore), this compound forms a non-protonated Schiff base with opsin, leading to altered photobleaching kinetics. Resonance Raman spectroscopy reveals no protonation at the Schiff base nitrogen in bathorhodopsin analogs, causing a red-shifted absorption spectrum (λ ≈ 500 nm vs. 440 nm for native rhodopsin) .
Q. What are the critical factors influencing the stability of this compound in aqueous solutions?
Stability depends on:
- pH : Degrades rapidly at pH < 6 due to acid-catalyzed epoxide ring opening.
- Light exposure : UV light accelerates isomerization to 5,6-dihydroretinal.
- Solvent polarity : Use aprotic solvents (e.g., hexane) to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported isomerization rates of this compound under varying experimental conditions?
Discrepancies arise from differences in:
- Light source intensity : Calibrate irradiance (e.g., 1–5 mW/cm) to standardize photoactivation.
- Temperature control : Isomerization rates increase by ~15% per 10°C rise; use thermostatted cells.
- Solvent matrix effects : Polar solvents stabilize intermediates (e.g., bathorhodopsin analogs), altering observed kinetics.
Recommendation: Replicate studies using identical conditions and publish raw datasets for cross-validation .
Q. What computational models best predict the regioselectivity of this compound in photochemical reactions?
Density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) reveal:
- Epoxide ring strain : High angle strain (≈60°) increases reactivity toward nucleophiles.
- Electrostatic potential maps : Electron-deficient C5 attracts nucleophilic attack in polar environments.
Validation: Compare computed transition states with experimental kinetic isotope effects (KIE) .
Q. How can spectroscopic techniques differentiate this compound from its photodegradation byproducts?
Q. What experimental designs mitigate artifacts in studying this compound’s role in visual cycle perturbations?
- Control groups : Include 11-cis-retinal and 5,6-dihydroretinal analogs to isolate epoxy-specific effects.
- Blinding protocols : Mask sample identities during spectral analysis to reduce bias.
- Reproducibility checks : Validate findings across multiple instrumentation setups (e.g., HPLC vs. LC-MS) .
Critical Analysis of Contradictory Findings
- Contradiction : Some studies report this compound’s photostability, while others note rapid degradation.
- Resolution : Degradation rates depend on trace metal contaminants (e.g., Fe) in solvents. Use chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
